Structural Determinant: Ortho-Ethylthio Substituent vs. Trifluoromethoxy and Difluoromethylsulfonyl Analogues
Among the commercially available 3‑(piperidin‑4‑yl)pyrido[2,3‑d]pyrimidin‑4(3H)‑one congeners, CAS 2034464‑13‑4 is the only member carrying a 2‑(ethylthio)benzoyl substituent. This ortho‑thioether group has a smaller van der Waals volume and lower electronegativity than the trifluoromethoxy group (CAS 2034464‑79‑2) and is chemically labile to controlled oxidation, unlike the stable difluoromethylsulfonyl group (CAS 2034464‑61‑2). These differences are expected to translate into distinct target‑binding poses, hydrogen‑bonding patterns, and metabolic liabilities. However, no head‑to‑head biochemical or cellular assay data comparing these three compounds could be located in public-domain sources.
| Evidence Dimension | Substituent identity at benzoyl 2‑position |
|---|---|
| Target Compound Data | 2‑(ethylthio) [CAS 2034464‑13‑4] |
| Comparator Or Baseline | Comparator A: 3‑(trifluoromethoxy) [CAS 2034464‑79‑2]; Comparator B: 2‑(difluoromethylsulfonyl) [CAS 2034464‑61‑2] |
| Quantified Difference | Not quantifiable in bioactivity terms; chemical‑property differences are qualitative (e.g., thioether vs. ether vs. sulfone). |
| Conditions | Structural comparison; no common bioassay identified. |
Why This Matters
For SAR campaigns aiming to explore thioether‑based interactions or prodrug strategies, this compound provides a chemically unique entry point that the other analogues cannot offer.
